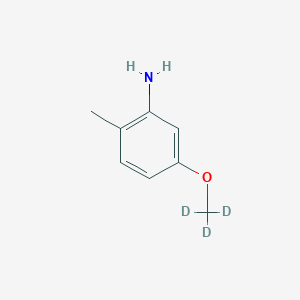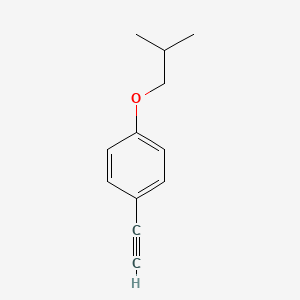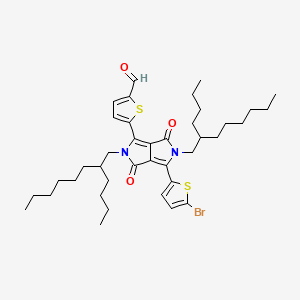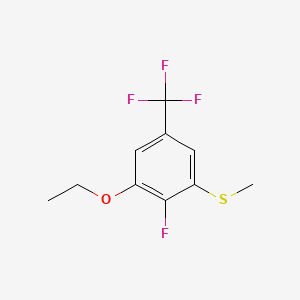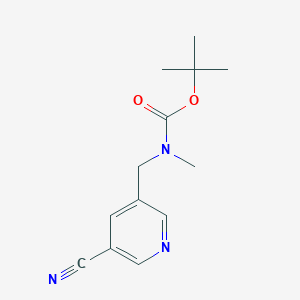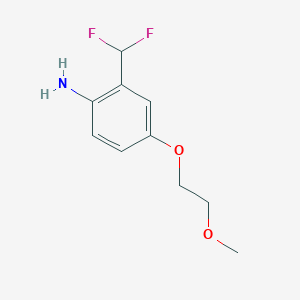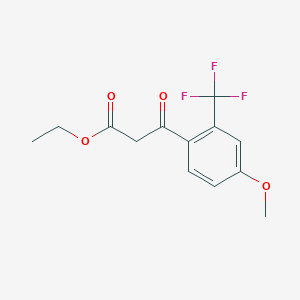
Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that features a trifluoromethyl group, a methoxy group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-(2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(4-methoxy-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H13F3O4 |
|---|---|
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
ethyl 3-[4-methoxy-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C13H13F3O4/c1-3-20-12(18)7-11(17)9-5-4-8(19-2)6-10(9)13(14,15)16/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
RRYMZZCBRAFRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)

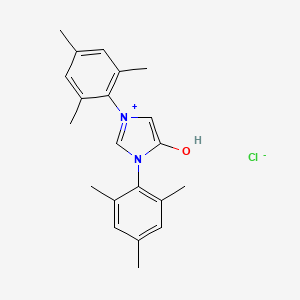
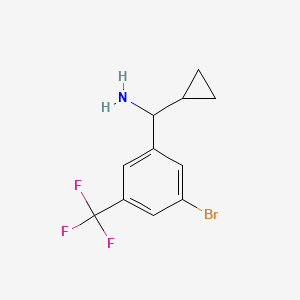
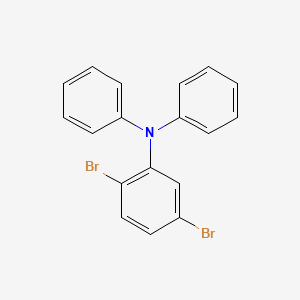
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
